4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
The compound 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide features a 1,3-oxazole core substituted with a cyano group at position 4, a dimethylamino group at position 5, and a benzene sulfonamide moiety at position 2.
Properties
IUPAC Name |
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTMTROAPJKZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Molecular hydrogen and metal catalysts for reduction reactions.
Nucleophilic Reagents: Grignard reagents and organolithium compounds for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophilic reagent used.
Scientific Research Applications
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity. It can act as a cyanylation reagent, facilitating the formation of protein-polysaccharide conjugates and activating polysaccharide resins .
Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs primarily in the substituents on the oxazole ring and sulfonamide group. Notable analogs include:
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide (D434-0537) Substituent at oxazole position 5: Phenethylamino instead of dimethylamino. Molecular formula: C20H20N4O3S .
4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide Substituent at oxazole position 5: 4-Methoxyphenylamino. Limited data available .
N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Sulfur-containing analog with a thioacetamide linker. Highlighted for sulfur’s role in bioactivity .
Physicochemical Properties
A comparison of D434-0537 and inferred properties of the target compound is outlined below:
Key Observations :
- The phenethyl group in D434-0537 increases molecular weight and logP, favoring lipophilicity but compromising solubility .
Research Implications and Gaps
- Optimization: Replacing dimethylamino with bulkier groups (e.g., phenethylamino) enhances logP but requires balancing solubility via polar substituents.
- Data Limitations : The absence of explicit biological or spectral data for the target compound necessitates further experimental validation.
Biological Activity
The compound 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups including a cyano group, an oxazole ring, and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The presence of the oxazole ring and sulfonamide group is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Sulfonamides are known for their role as enzyme inhibitors. They can inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
- Receptor Modulation : The oxazole ring may facilitate interactions with specific receptors, potentially modulating signaling pathways important for cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly well-known for its antibacterial effects, suggesting that this compound may also possess similar activity against bacterial strains.
Case Studies
-
Anticancer Activity :
A study investigated the potential of sulfonamide derivatives in inhibiting cancer cell growth. The compound was shown to induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction. -
Neuroprotective Effects :
Another study focused on the neuroprotective properties of related compounds, which suggested that modulation of signaling pathways could protect neuronal cells from oxidative stress and apoptosis. This indicates potential applications in neurodegenerative diseases.
Synthesis
The synthesis of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Functional groups such as cyano and sulfonamide are introduced via nucleophilic substitutions.
- Final Assembly : The final product is purified using techniques such as recrystallization or chromatography.
Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits significant inhibition against Gram-positive bacteria |
| Anticancer | Induces apoptosis in multiple cancer cell lines |
| Neuroprotective | Protects neuronal cells from oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
